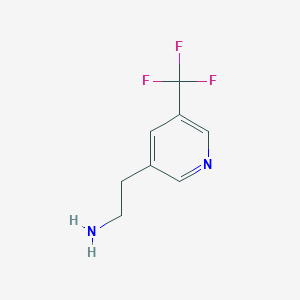![molecular formula C8H8F3N3O2 B12449221 N-Methyl-N-[4-(trifluoromethyl)pyrimidin-2-yl]glycine](/img/structure/B12449221.png)
N-Methyl-N-[4-(trifluoromethyl)pyrimidin-2-yl]glycine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methyl-N-[4-(trifluoromethyl)pyrimidin-2-yl]glycine is a synthetic organic compound characterized by the presence of a trifluoromethyl group attached to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-[4-(trifluoromethyl)pyrimidin-2-yl]glycine typically involves the reaction of N-methylglycine with 4-(trifluoromethyl)pyrimidine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. This method allows for better control over reaction parameters and scalability. The use of automated systems ensures consistent quality and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-N-[4-(trifluoromethyl)pyrimidin-2-yl]glycine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions may involve reagents such as halogens or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-Methyl-N-[4-(trifluoromethyl)pyrimidin-2-yl]glycine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-Methyl-N-[4-(trifluoromethyl)pyrimidin-2-yl]glycine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-Methyl-4-(trifluoromethyl)aniline
- 4-(Trifluoromethyl)-N-methylaniline
Uniqueness
N-Methyl-N-[4-(trifluoromethyl)pyrimidin-2-yl]glycine is unique due to the presence of both the trifluoromethyl group and the pyrimidine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C8H8F3N3O2 |
|---|---|
Molecular Weight |
235.16 g/mol |
IUPAC Name |
2-[methyl-[4-(trifluoromethyl)pyrimidin-2-yl]amino]acetic acid |
InChI |
InChI=1S/C8H8F3N3O2/c1-14(4-6(15)16)7-12-3-2-5(13-7)8(9,10)11/h2-3H,4H2,1H3,(H,15,16) |
InChI Key |
KXJPMNIOWKQCQI-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC(=O)O)C1=NC=CC(=N1)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-amino-4-(naphthalen-1-yl)-4H-[1]benzothieno[3,2-b]pyran-3-carbonitrile](/img/structure/B12449140.png)

![N-[(2E)-3-Phenylprop-2-EN-1-YL]cyclopropanamine hydrochloride](/img/structure/B12449152.png)
![2-Diethylamino-5-phenylthiazolo-[4,5-b]-pyridine-7-carboxylic acid](/img/structure/B12449155.png)

![5-[(4-Bromophenyl)amino]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12449168.png)
![N-(4-chlorophenyl)-2-{[4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12449170.png)
![(1R,2S)-2-({2-[(4-{[(2-methylphenyl)carbonyl]amino}phenyl)carbonyl]hydrazinyl}carbonyl)cyclohexanecarboxylic acid](/img/structure/B12449185.png)
![1-[4-(3-Ethylphenoxy)phenyl]ethan-1-one](/img/structure/B12449192.png)
![3-Amino-3-[5-(3-chloro-4-methoxyphenyl)furan-2-yl]propanamide](/img/structure/B12449194.png)
![N-[4-(benzyloxy)phenyl]-N'-(tricyclo[3.3.1.1~3,7~]dec-1-yl)butanediamide](/img/structure/B12449197.png)
![1-[4-(6-Methyl-1,3-benzothiazol-2-yl)phenyl]-3-tricyclo[3.3.1.1~3,7~]dec-1-ylurea](/img/structure/B12449202.png)
![2-[(5-Bromo-2-fluorophenyl)methylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one](/img/structure/B12449208.png)

